Amino-(3,5-dimethyl-1h-pyrazol-4-yl)-acetic acid dihydrochloride

Description

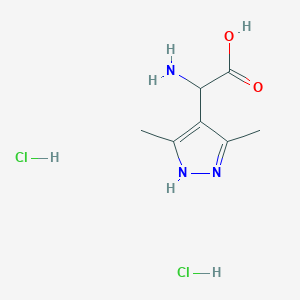

Amino-(3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid dihydrochloride (CAS: 154108-87-9 ) is a pyrazole-derived compound featuring a 3,5-dimethyl-substituted pyrazole ring conjugated with an acetic acid moiety and stabilized as a dihydrochloride salt. The dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications, such as a building block in drug synthesis . Its molecular formula is inferred as C₇H₁₂Cl₂N₃O₂, with a molecular weight of approximately 253.10 g/mol (calculated). The compound’s structure is distinguished by methyl groups at the 3- and 5-positions of the pyrazole ring, which influence its electronic and steric properties.

Properties

IUPAC Name |

2-amino-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.2ClH/c1-3-5(4(2)10-9-3)6(8)7(11)12;;/h6H,8H2,1-2H3,(H,9,10)(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEDBFBPCGVWIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-(3,5-dimethyl-1h-pyrazol-4-yl)-acetic acid dihydrochloride typically involves the reaction of 3,5-dimethyl-1H-pyrazole with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is monitored using techniques such as Fourier transform infrared (FT-IR) spectroscopy to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

Amino-(3,5-dimethyl-1h-pyrazol-4-yl)-acetic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic medium.

Substitution: Various halogenating agents under controlled conditions.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

Amino-(3,5-dimethyl-1h-pyrazol-4-yl)-acetic acid dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Amino-(3,5-dimethyl-1h-pyrazol-4-yl)-acetic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Comparative Data of Pyrazole-Acetic Acid Derivatives

Key Differences and Implications

The trimethyl variant (CAS: 1214701-09-3) has a lower reported molecular weight (219.67 g/mol ), though this conflicts with theoretical calculations (expected ~254.9 g/mol for C₈H₁₄Cl₂N₃O₂). This discrepancy may indicate a reporting error in the source or an alternative salt form.

Dihydrochloride Salt Utility :

- Both the target compound and Levocetirizine dihydrochloride utilize the dihydrochloride form to improve aqueous solubility, a critical factor in drug bioavailability. However, Levocetirizine’s larger structure (461.80 g/mol) and piperazine-chlorophenyl groups confer antihistamine activity, whereas the target compound’s smaller pyrazole-acetic acid framework suggests utility as an intermediate or ligand .

Synthetic Relevance :

- The target compound’s methyl groups may enhance metabolic stability compared to unsubstituted pyrazoles, a feature shared with the trimethyl analog .

Biological Activity

Amino-(3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid dihydrochloride, also known by its CAS number 154108-87-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₇H₁₃Cl₂N₃O₂

- Molecular Weight : 242.11 g/mol

- CAS Number : 154108-87-9

- MDL Number : MFCD09997591

- Appearance : Solid form, typically available as a dihydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Histone Deacetylase Inhibition : Research has demonstrated that pyrazole derivatives exhibit potent inhibition of histone deacetylases (HDACs), which are crucial in regulating gene expression and cellular functions. For instance, a related pyrazole compound showed an IC50 value of 17 nM against HDAC8, suggesting a strong potential for epigenetic modulation in cancer therapy .

- Anticancer Activity : In vitro studies have indicated that compounds with similar structural features can exhibit anticancer properties. For example, derivatives containing the pyrazole moiety have been shown to reduce cell viability in human lung adenocarcinoma (A549) cells significantly. The mechanism involves inducing apoptosis and inhibiting cell proliferation, making them candidates for further development in cancer therapies .

- Antimicrobial Properties : Some studies have explored the antimicrobial activity of pyrazole derivatives against multidrug-resistant bacterial strains. While specific data on this compound is limited, related compounds have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus .

Table 1: Summary of Biological Activities

Case Study: Anticancer Properties

In a study assessing the anticancer effects of various pyrazole derivatives, compounds similar to this compound were evaluated using the MTT assay. The results indicated that certain substitutions on the pyrazole ring enhanced cytotoxicity towards cancer cells while maintaining lower toxicity towards normal cells. This highlights the importance of structural modifications in optimizing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Amino-(3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid dihydrochloride, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or condensation reactions. For example, pyrazole derivatives are often acylated using acetyl chloride in the presence of a solid acid catalyst (e.g., SiO₂-H₂SO₄) under reflux conditions (100°C, 3 hours). Yield optimization can involve adjusting stoichiometry, using anhydrous solvents (e.g., DMSO or ethanol), and controlling cooling rates during crystallization. Post-reaction purification via water-ethanol recrystallization improves purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer : Use a combination of:

- FT-IR : To confirm functional groups (e.g., C=O at ~1646 cm⁻¹, C=N at ~1597 cm⁻¹).

- XRD : To determine crystallinity and unit cell parameters (monoclinic systems are common for pyrazole derivatives).

- TEM : For particle size distribution analysis (nanoscale characterization).

- NMR : For resolving substituent positions on the pyrazole ring.

Multi-technique validation ensures structural accuracy .

Q. How does the dihydrochloride salt form influence solubility and stability compared to the free base?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions, which is critical for biological assays. Stability testing under varying pH (e.g., ammonium acetate buffer at pH 6.5) and thermal gravimetric analysis (TGA) can assess degradation thresholds. Comparative studies with the free base should monitor hygroscopicity and shelf life .

Advanced Research Questions

Q. How can computational reaction path search methods improve the design of derivatives with enhanced bioactivity?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with machine learning can predict reaction pathways and intermediate stabilities. Tools like ICReDD’s workflow integrate experimental data with computational models to prioritize synthetic routes. For example, transition-state analysis of pyrazole acylation reactions can identify energy barriers, guiding catalyst selection and solvent optimization .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic stability). Use orthogonal assays:

- Microsomal Stability Tests : To evaluate hepatic metabolism.

- Plasma Protein Binding Assays : To assess bioavailability.

- Dose-Response Studies : In animal models to correlate efficacy with tissue distribution.

Cross-validation with proteomics (e.g., target engagement assays) clarifies mechanism-action mismatches .

Q. How can heterogeneous catalysis be leveraged to scale up synthesis while minimizing byproducts?

- Methodological Answer : Solid-supported catalysts (e.g., silica sulfuric acid) reduce side reactions in acylation steps. Process parameters to optimize include:

- Residence Time : Shorter reflux durations (e.g., 4 hours vs. 18 hours) to prevent decomposition.

- Solvent Choice : Polar aprotic solvents (e.g., DMSO) improve reaction homogeneity.

- Continuous Flow Reactors : Enhance heat/mass transfer for reproducible yields .

Q. What experimental frameworks validate the compound’s hypothesized enzyme inhibition mechanisms?

- Methodological Answer : Employ:

- Kinetic Assays : Measure IC₅₀ values under varied substrate concentrations.

- X-ray Crystallography : Resolve inhibitor-enzyme co-structures to identify binding motifs.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.

Cross-referencing with structurally analogous compounds (e.g., 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide) highlights substituent effects on activity .

Data-Driven Considerations

- Contradiction Management : Conflicting spectral data (e.g., NMR shifts) require redundancy via 2D NMR (COSY, HSQC) and high-resolution mass spectrometry (HRMS) .

- Biological Replication : Use ≥3 independent biological replicates in cytotoxicity assays (e.g., MTT) to address variability in anticancer activity reports .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.